N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 4-fluoroaniline with cyclohexanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(4-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR), which is a target for anticancer and antimicrobial drugs.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of dihydrofolate reductase (DHFR) involves binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N-(4-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide stands out due to its spirocyclic structure, which imparts greater stability and rigidity. This unique structure enhances its binding affinity to molecular targets, making it a more potent inhibitor in biological applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c22-15-8-10-16(11-9-15)23-19(26)14-27-20-17-6-2-3-7-18(17)24-21(25-20)12-4-1-5-13-21/h2-3,6-11,24H,1,4-5,12-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSQOXJOOLHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.